2-Chloro-5-methyl-4-(n-propylamino)pyrimidine
CAS No.:
Cat. No.: VC18444949
Molecular Formula: C8H12ClN3
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN3 |
|---|---|
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 2-chloro-5-methyl-N-propylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H12ClN3/c1-3-4-10-7-6(2)5-11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12) |
| Standard InChI Key | PTNNIYOLVABTHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=NC(=NC=C1C)Cl |
Introduction
2-Chloro-5-methyl-4-(N-propylamino)pyrimidine is a synthetic organic compound with the CAS number 638168-61-3. It belongs to the pyrimidine class of heterocyclic compounds, which are crucial in various biological processes and pharmaceutical applications. The compound's molecular formula is C8H12ClN3, and its molecular weight is approximately 185.65 g/mol .
Synthesis and Preparation
Although specific synthesis details for 2-Chloro-5-methyl-4-(N-propylamino)pyrimidine are not widely documented, pyrimidine derivatives are generally synthesized through condensation reactions involving appropriate precursors. For example, pyrimidine rings can be formed by reacting malonic acid derivatives with guanidine or similar nitrogen-containing compounds .
Biological and Pharmacological Activities
While specific biological activities of 2-Chloro-5-methyl-4-(N-propylamino)pyrimidine are not extensively reported, pyrimidine derivatives are known for their diverse biological effects. These include antiviral, anticancer, and anti-inflammatory properties, depending on the substituents and structural modifications .
Research Findings and Applications
Pyrimidine derivatives have been extensively studied for their potential therapeutic applications. For instance, some pyrimidine compounds have shown inhibitory effects on immune-activated nitric oxide production, which could be beneficial in developing anti-inflammatory agents . Additionally, pyrimidine-based compounds have been explored as anticancer agents due to their ability to interact with biological targets involved in cancer cell proliferation .
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